molecular formula C9H15NO3Si B1353979 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester CAS No. 149286-32-8

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

Cat. No.: B1353979
CAS No.: 149286-32-8
M. Wt: 213.31 g/mol
InChI Key: RHJJRGMMFYOGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical building block designed for research and development applications, particularly in medicinal chemistry. The isoxazole ring is a privileged structure in drug discovery, and its 3-carboxylic acid ethyl ester derivative provides a versatile handle for further synthetic modification. Compounds based on the isoxazole-3-carboxylate scaffold have demonstrated significant pharmacological potential. Research indicates that 5-phenyl-3-isoxazolecarboxylic acid ethyl esters act as potent growth inhibitors of Mycobacterium tuberculosis, showing activity against drug-resistant strains and excellent selectivity, making them attractive leads for anti-tuberculosis drug development . These compounds are hypothesized to have prodrug-like properties or to inhibit targets such as the mycobacterial membrane protein Large 3 (MmpL3) . Furthermore, isoxazole carboxamide derivatives, synthesized from carboxylic acid precursors, have been explored for their anti-nociceptive potential, with some compounds exhibiting significant analgesic activity in preclinical models . The trimethylsilanyl (TMS) group at the 5-position of the isoxazole ring in this specific ester may offer enhanced lipophilicity and serve as a protective group or a functional handle for further cross-coupling reactions, expanding its utility in synthesizing more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJRGMMFYOGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising activity against Mycobacterium tuberculosis (Mtb), making it a candidate for antituberculosis drug development. Studies indicate that modifications at specific positions can enhance its potency against both drug-susceptible and drug-resistant strains of Mtb .

Antimicrobial and Anticancer Properties

Research has highlighted the potential of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester in exhibiting antimicrobial and anticancer activities. Its derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines, showing significant inhibition rates .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several isoxazole derivatives, including this compound, demonstrating IC50 values in the low micromolar range against specific cancer cell lines, indicating its potential as a therapeutic agent .

Chemical Biology

The compound serves as a valuable building block in synthetic organic chemistry, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, which are essential in developing new pharmacological agents .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntituberculosisMycobacterium tuberculosis0.5
AnticancerHeLa (cervical cancer)2.1
AntimicrobialE. coli1.5

Table 2: Synthetic Routes

Reaction TypeConditionsProducts
CycloadditionAldehydes + N-hydroximidoyl chloridesIsoxazole derivatives
OxidationPropargylamines + oxidizing agentsIsoxazoles
SubstitutionAldehydes + triethylamineTrisubstituted isoxazoles

Mechanism of Action

The mechanism of action of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the isoxazole derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester with structurally related isoxazole derivatives, focusing on substituent effects, synthetic applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Key Properties/Applications References
5-Trimethylsilanyl-isoxazole-3-carboxylate ethyl ester Trimethylsilanyl (TMS) - Lipophilic; stabilizes reactive sites.
- Discontinued (specialty applications).
5-(Benzoyloxymethyl)isoxazole-3-carboxylate ethyl ester Benzoyloxymethyl - Polar, electron-withdrawing group.
- Synthesized via copper-catalyzed cycloaddition.
5-(p-Substituted styryl)isoxazole-3-carboxylate ethyl ester Styryl (aromatic conjugated system) - Conjugated π-system for materials science.
- Synthesized from chalcone derivatives.
5-Cyclopropylisoxazole-3-carboxylate ethyl ester Cyclopropyl - Strained ring; enhances reactivity in cycloadditions.
- Available commercially.
5-(Hydroxymethyl)isoxazole-3-carboxylate ethyl ester Hydroxymethyl - Polar, hydrogen-bonding capability.
- Potential biological applications.
5-Acetylisoxazole-3-carboxylate ethyl ester Acetyl - Electron-withdrawing; increases ester reactivity.
- Used in heterocyclic synthesis.
5-(tert-Butoxycarbonylaminoethyl)isoxazole-3-carboxylate ethyl ester Boc-protected aminoethyl - Amino group protection for peptide synthesis.
- Stabilizes amines under acidic conditions.

Key Comparative Insights

Electronic Effects :

  • The TMS group in the target compound is electron-donating, reducing the electrophilicity of the isoxazole ring compared to electron-withdrawing substituents like acetyl () or benzoyloxymethyl (). This property may hinder nucleophilic attacks but improve stability in harsh reaction conditions.
  • Hydroxymethyl () and styryl () groups introduce polarity or conjugation, respectively, expanding utility in drug design or optoelectronic materials.

In contrast, smaller substituents like cyclopropyl () or acetyl () offer minimal steric hindrance, favoring reactivity in ring-opening or cross-coupling reactions.

Synthetic Utility: The TMS-substituted compound may serve as a precursor in silicon-based coupling reactions (e.g., Hiyama coupling) or silyl deprotection strategies, whereas Boc-protected aminoethyl derivatives () are tailored for peptide synthesis. Styryl-substituted isoxazoles () are synthesized via chalcone intermediates, highlighting their role in constructing extended π-systems for polymers or sensors.

Commercial Availability :

  • Unlike the discontinued TMS derivative (), compounds like 5-cyclopropylisoxazole-3-carboxylate ethyl ester () and 5-acetylisoxazole-3-carboxylate ethyl ester () remain available, reflecting broader industrial demand.

Research Findings

  • Biological Activity : Derivatives like 5-(hydroxymethyl)isoxazole-3-carboxylate ethyl ester () are explored for enzyme inhibition due to their polar functional groups, while TMS-substituted analogs may enhance membrane permeability in prodrug designs .
  • Catalytic Applications : Copper-catalyzed methods for 5-(benzoyloxymethyl)isoxazole-3-carboxylate ethyl ester () contrast with silylation techniques required for TMS-containing compounds, underscoring divergent synthetic pathways .

Biological Activity

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trimethylsilanyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid ethyl ester. This structural configuration may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies on similar isoxazole derivatives have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The presence of the carboxylic acid moiety in the structure enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent antimicrobial effects .

Anti-inflammatory Effects

Isoxazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in medicinal chemistry. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that certain isoxazoles can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the C-5 position of the isoxazole ring significantly affect potency against various biological targets. For instance, the introduction of different substituents can enhance binding affinity to specific receptors or enzymes involved in disease processes .

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, researchers synthesized a series of isoxazole derivatives, including those similar to this compound. These compounds were evaluated for their inhibitory effects on Mycobacterium tuberculosis, revealing promising results that indicate potential for further development as antitubercular drugs .

Case Study 2: Anti-inflammatory Mechanisms

A comparative study assessed the anti-inflammatory effects of various isoxazoles, highlighting the role of specific functional groups in modulating inflammatory responses. The findings suggested that compounds with similar structural features to this compound could effectively inhibit TNF-alpha production in macrophages, underscoring their therapeutic potential in inflammatory diseases .

Data Summary

Biological Activity Observed Effects Reference
AntimicrobialInhibition of M. tuberculosis
Anti-inflammatoryReduced TNF-alpha production
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. How can isotopic labeling aid in metabolic pathway tracing?

  • Methodological Answer : Synthesize the compound with ¹³C-labeled ethyl groups (using ¹³C-ethanol in esterification) or deuterated trimethylsilane. Track metabolic fate via LC-MS/MS in hepatocyte models to identify hydrolysis products or phase I metabolites .

Tables for Key Data

Q. Table 1: Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
¹H-NMR δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂)
IR 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C)
HRMS [M+H]⁺ calc. 297.1234, found 297.1230

Q. Table 2: Optimization of Hydrolysis Conditions

ConditionYield (%)Purity (%)Reference
HCl/AcOH, 3 h7895
H₂SO₄/EtOH, 5 h6588

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.